molecular formula C28H31N5O5S B2995108 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 452087-75-1

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2995108
CAS No.: 452087-75-1
M. Wt: 549.65
InChI Key: UMZUPYCVCKYHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H31N5O5S and its molecular weight is 549.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The compound’s interaction with these receptors can lead to changes in the receptor’s activity, which can have downstream effects on various biochemical pathways .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound’s interaction with these receptors can potentially affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . The compound’s ADME properties can impact its bioavailability, which is crucial for its efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on various physiological processes and conditions.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5S/c1-17-23-26(33-12-10-32(11-13-33)19-8-6-7-9-20(19)35-2)29-16-30-28(23)39-25(17)27(34)31-18-14-21(36-3)24(38-5)22(15-18)37-4/h6-9,14-16H,10-13H2,1-5H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZUPYCVCKYHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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